methyl 5-amino-2,4-dichlorobenzoate hydrochloride
Description
Methyl 5-amino-2,4-dichlorobenzoate hydrochloride is a chemical compound with the molecular formula C8H7Cl2NO2 It is a derivative of benzoic acid and is characterized by the presence of amino and dichloro substituents on the benzene ring
Properties
CAS No. |
2742657-23-2 |
|---|---|
Molecular Formula |
C8H8Cl3NO2 |
Molecular Weight |
256.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-amino-2,4-dichlorobenzoate hydrochloride can be synthesized through several methods. One common approach involves the reduction of methyl 2,4-dichloro-5-nitrobenzoate using iron powder and ammonium chloride in methanol and water under an inert atmosphere at elevated temperatures . The reaction mixture is then filtered, and the product is isolated by concentration under reduced pressure .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2,4-dichlorobenzoate hydrochloride undergoes various chemical reactions, including:
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Iron powder and ammonium chloride in methanol and water.
Substitution Reagents: Various nucleophiles can be used to replace the chlorine atoms on the benzene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the amino derivative, while substitution reactions can produce a variety of substituted benzoates.
Scientific Research Applications
Methyl 5-amino-2,4-dichlorobenzoate hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-amino-2,4-dichlorobenzoate hydrochloride involves its interaction with specific molecular targets. The amino and dichloro substituents on the benzene ring play a crucial role in its reactivity and binding affinity to various biological molecules. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzymatic activities and cellular processes through its chemical interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-2-chlorobenzoate: This compound is similar but lacks one chlorine atom, which can significantly alter its chemical properties and reactivity.
Methyl 2,4-dichlorobenzoate: This compound lacks the amino group, making it less reactive in certain biological contexts.
Uniqueness
Methyl 5-amino-2,4-dichlorobenzoate hydrochloride is unique due to the presence of both amino and dichloro substituents, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
